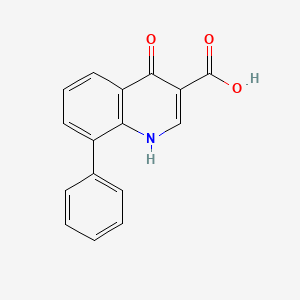
4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of ethyl esters with diphenyl ether in the presence of radiation or dimethylformamide . Another method involves the use of 4-hydroxyquinoline-3-carboxylic acid ethyl ester as a starting material . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve scalable and efficient synthetic methodologies. These methods are designed to produce high yields of the compound with minimal waste and energy consumption. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and halogen groups. These derivatives exhibit unique chemical and biological properties, making them valuable for further research and development .
Aplicaciones Científicas De Investigación
4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and antiviral agent.
Mecanismo De Acción
The mechanism of action of 4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokine release. The compound’s antiviral activity is linked to its ability to bind to viral receptors and prevent viral entry into host cells . The exact molecular pathways involved in these actions are still under investigation, but they are believed to involve modulation of signaling pathways and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound shares a similar quinoline core structure but lacks the phenyl group at the 8-position.
1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This derivative includes a cyclopropyl and fluoro group, which confer different chemical and biological properties.
4-oxo-6-chloro-1,4-dihydroquinoline-3-carboxamide: This compound has a chloro group at the 6-position and an amide group at the 3-position, making it distinct from 4-oxo-8-Phenyl-1,4-dihydroquinoline-3-carboxylic acid.
Uniqueness
This compound is unique due to the presence of the phenyl group at the 8-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential as a versatile compound for various applications .
Propiedades
Fórmula molecular |
C16H11NO3 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
4-oxo-8-phenyl-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H11NO3/c18-15-12-8-4-7-11(10-5-2-1-3-6-10)14(12)17-9-13(15)16(19)20/h1-9H,(H,17,18)(H,19,20) |
Clave InChI |
IYZQCKZKSCOMCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC3=C2NC=C(C3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)

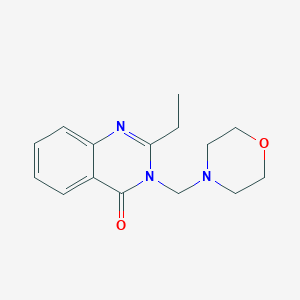

![4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide](/img/structure/B11852079.png)
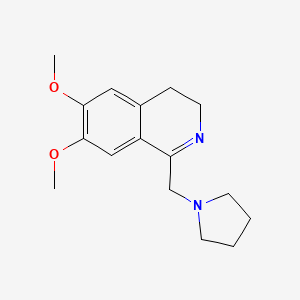
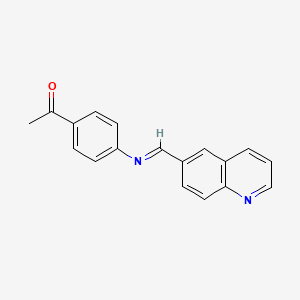
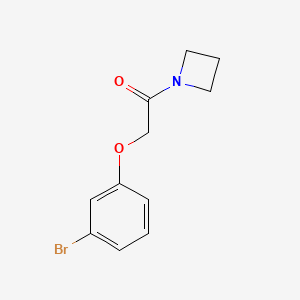


![N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide](/img/structure/B11852110.png)

